molecular formula C21H26O B13134783 2,7-Di-tert-butyl-9H-fluoren-9-ol

2,7-Di-tert-butyl-9H-fluoren-9-ol

Cat. No.: B13134783
M. Wt: 294.4 g/mol
InChI Key: UPLUCIYONFDIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Di-tert-butyl-9H-fluoren-9-ol: is a fluorene derivative characterized by the presence of two tert-butyl groups at the 2 and 7 positions and a hydroxyl group at the 9 position. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Di-tert-butyl-9H-fluoren-9-ol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same oxidation and reduction steps, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,7-Di-tert-butyl-9H-fluoren-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,7-Di-tert-butyl-9H-fluoren-9-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,7-Di-tert-butyl-9H-fluoren-9-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the tert-butyl groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly valuable in applications requiring stable and robust chemical structures .

Properties

Molecular Formula

C21H26O

Molecular Weight

294.4 g/mol

IUPAC Name

2,7-ditert-butyl-9H-fluoren-9-ol

InChI

InChI=1S/C21H26O/c1-20(2,3)13-7-9-15-16-10-8-14(21(4,5)6)12-18(16)19(22)17(15)11-13/h7-12,19,22H,1-6H3

InChI Key

UPLUCIYONFDIEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2O)C=C(C=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.